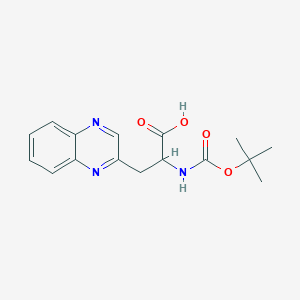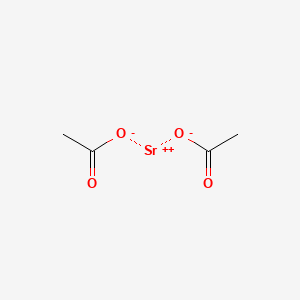
APhos Pd G2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APhos Pd G2 involves the coordination of palladium with a phosphine ligand. The general synthetic route includes the reaction of palladium chloride with the ligand 4-(di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of bulk reagents, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: APhos Pd G2 is involved in several types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in solvents like toluene or dimethylformamide. The reactions are often conducted at elevated temperatures ranging from 50°C to 150°C .
Major Products: The major products formed from these reactions are various biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
APhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
- Medicine : It plays a role in the development of new drugs and therapeutic agents.
- Industry : this compound is used in the production of polymers, agrochemicals, and other industrially relevant materials .
Mechanism of Action
The mechanism of action of APhos Pd G2 involves the coordination of the palladium center with the phosphine ligand, which facilitates the activation of the palladium for catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions. The molecular targets and pathways involved include the formation of palladium-carbon bonds and the subsequent formation of the desired products .
Comparison with Similar Compounds
Similar Compounds:
- CPhos Pd G2
- APhos Pd G3
- PCy3 Pd G2
- CyJohnPhos Pd G2
- PPh3 Pd G2
- tBuXPhos Pd G1
- RockPhos Pd G3
- cataCXium® A Pd G2
- SPhos Pd G2
- P(t-Bu)3 Pd G2
Uniqueness: APhos Pd G2 is unique due to its high efficiency and selectivity in various cross-coupling reactions. Its stability and solubility in organic solvents make it a versatile catalyst in both academic and industrial settings. Compared to similar compounds, this compound often provides higher yields and better functional group tolerance .
Properties
Molecular Formula |
C28H38ClN2PPd |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12H,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
IBCGKOLTLJTNCL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



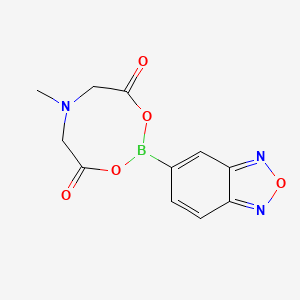

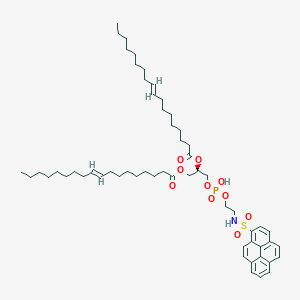

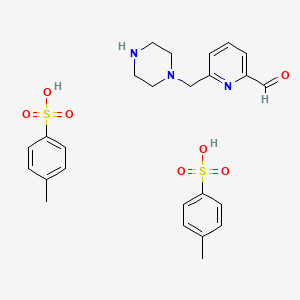
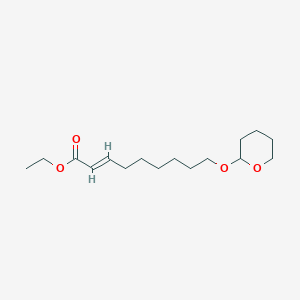


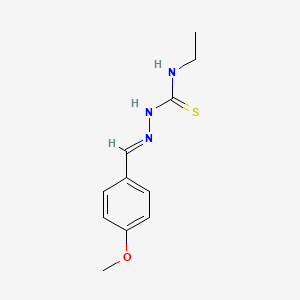
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
